molecular formula C5H7N3O B3058031 1H-Imidazole-4-carboxamide, 2-methyl- CAS No. 87326-30-5

1H-Imidazole-4-carboxamide, 2-methyl-

Cat. No. B3058031
CAS RN: 87326-30-5
M. Wt: 125.13 g/mol
InChI Key: NIROLOZHKYDXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-Imidazole-4-carboxamide, 2-methyl-” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There have been recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular formula of “1H-Imidazole, 2-methyl-” is C4H6N2 . The molecular weight is 82.1038 . The IUPAC Standard InChI is InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3, (H,5,6) .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis of Functional Molecules

Imidazoles, including 2-methyl-1H-imidazole-4-carboxamide, are key components in the synthesis of functional molecules used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular importance .

Pharmaceuticals and Agrochemicals

Traditionally, imidazoles have found applications in pharmaceuticals and agrochemicals . The regiocontrolled synthesis of substituted imidazoles, such as 2-methyl-1H-imidazole-4-carboxamide, is of strategic importance due to the preponderance of applications in these fields .

Solar Cells and Optical Applications

Emerging research has shown that imidazoles can be used in dyes for solar cells and other optical applications . The unique properties of imidazoles make them suitable for these applications .

Functional Materials

Imidazoles are being deployed in the development of functional materials . The versatility and utility of imidazoles, including 2-methyl-1H-imidazole-4-carboxamide, make them highly topical and necessary for this field .

Catalysis

Imidazoles are also utilized in catalysis . The unique chemical structure of imidazoles allows them to act as effective catalysts in various chemical reactions .

Enzyme Inhibitors

Compounds with a carboxamide moiety, such as 2-methyl-1H-imidazole-4-carboxamide, have shown unique inhibitory properties against various enzymes and proteins . These compounds can form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .

Poly ADP-ribose Polymerases (PARP) Inhibitors

Specifically, 2-methyl-1H-imidazole-4-carboxamide derivatives have been designed and synthesized as novel and effective poly ADP-ribose polymerases (PARP)-1 inhibitors . These inhibitors are being researched for their potential in the treatment of cancer .

Drug Discovery

The presence of the carboxamide moiety in indole derivatives, similar to 2-methyl-1H-imidazole-4-carboxamide, has led to the exploration of these compounds in drug discovery . These compounds have shown potential in the development of pharmacological compounds .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that “1H-Imidazole-4-carboxamide, 2-methyl-” and its derivatives could have potential applications in the development of new drugs.

properties

IUPAC Name

2-methyl-1H-imidazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-7-2-4(8-3)5(6)9/h2H,1H3,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIROLOZHKYDXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561210
Record name 2-Methyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-imidazole-5-carboxamide

CAS RN

87326-30-5
Record name 2-Methyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1H-imidazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazole-4-carboxamide, 2-methyl-
Reactant of Route 2
Reactant of Route 2
1H-Imidazole-4-carboxamide, 2-methyl-
Reactant of Route 3
1H-Imidazole-4-carboxamide, 2-methyl-
Reactant of Route 4
Reactant of Route 4
1H-Imidazole-4-carboxamide, 2-methyl-
Reactant of Route 5
Reactant of Route 5
1H-Imidazole-4-carboxamide, 2-methyl-
Reactant of Route 6
1H-Imidazole-4-carboxamide, 2-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.